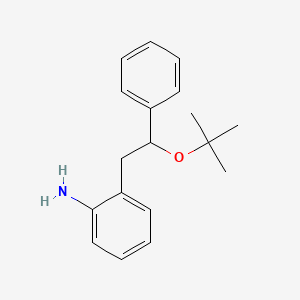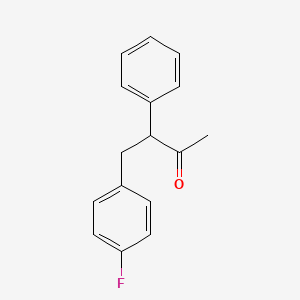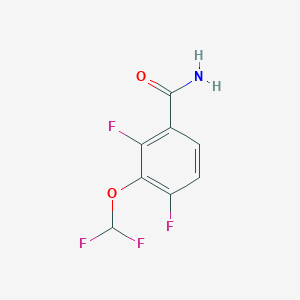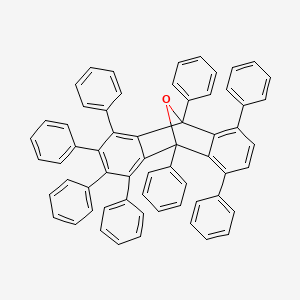
2-(2-tert-Butoxy-2-phenylethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-tert-Butoxy-2-phenylethyl)aniline is a chemical compound known for its unique structure and properties It is a sterically hindered aniline derivative, which means it has a bulky group attached to the nitrogen atom of the aniline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-Butoxy-2-phenylethyl)aniline typically involves the alkylation of aniline with tert-butyl groups. One common method includes the use of methyl tert-butyl ether as the alkylating agent in the presence of a catalyst such as phosphotungstic acid (DTP)/HZSM-5. Another approach involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-tert-Butoxy-2-phenylethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the tert-butyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a palladium catalyst, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-tert-Butoxy-2-phenylethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-tert-Butoxy-2-phenylethyl)aniline involves its interaction with specific molecular targets. For example, in copper-catalyzed cross-coupling reactions, the compound acts as a nucleophile, transferring an amino group to the target molecule, resulting in the formation of a new carbon-nitrogen bond. This process involves the activation of the compound by the catalyst, followed by the transfer of the functional group to the substrate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-Butylaniline: Another sterically hindered aniline with similar properties and applications.
2-(Tert-butoxy)aniline: Shares structural similarities and participates in similar chemical reactions.
Uniqueness
2-(2-tert-Butoxy-2-phenylethyl)aniline is unique due to its specific tert-butoxy and phenylethyl groups, which provide distinct steric and electronic properties. These properties make it particularly useful in selective chemical reactions and as a precursor for complex molecule synthesis.
Eigenschaften
CAS-Nummer |
919989-10-9 |
|---|---|
Molekularformel |
C18H23NO |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
2-[2-[(2-methylpropan-2-yl)oxy]-2-phenylethyl]aniline |
InChI |
InChI=1S/C18H23NO/c1-18(2,3)20-17(14-9-5-4-6-10-14)13-15-11-7-8-12-16(15)19/h4-12,17H,13,19H2,1-3H3 |
InChI-Schlüssel |
WVQDUGIWKKJUES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(CC1=CC=CC=C1N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)






![N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14181304.png)
![(1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14181308.png)
![1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one](/img/structure/B14181313.png)
![1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14181325.png)
![N-{3-[3-(Trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl}acetamide](/img/structure/B14181332.png)


